Clencyclohexerol Clencyclohexerol Clencyclohexerol is an analog of clenbuterol. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders. However, they are abused to stimulate muscle mass production, both in food-producing animals and in humans. Importantly, β-adrenoceptor agonists have deleterious cardiovascular side effects when used systemically and at high concentrations. The physiological, cardiovascular, and toxicological properties of clencyclohexerol have not been evaluated. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 157877-79-7
VCID: VC0029481
InChI: InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
SMILES: C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Molecular Formula: C14H20Cl2N2O2
Molecular Weight: 319.2 g/mol

Clencyclohexerol

CAS No.: 157877-79-7

Cat. No.: VC0029481

Molecular Formula: C14H20Cl2N2O2

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Clencyclohexerol - 157877-79-7

Specification

Description Clencyclohexerol is an analog of clenbuterol. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders. However, they are abused to stimulate muscle mass production, both in food-producing animals and in humans. Importantly, β-adrenoceptor agonists have deleterious cardiovascular side effects when used systemically and at high concentrations. The physiological, cardiovascular, and toxicological properties of clencyclohexerol have not been evaluated. This product is intended for forensic and research purposes.
CAS No. 157877-79-7
Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
IUPAC Name 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol
Standard InChI InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
Standard InChI Key DKFLKXDTRUWFDL-UHFFFAOYSA-N
SMILES C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Canonical SMILES C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Appearance Assay:≥90%A crystalline solid

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